molecular formula C12H13NO2 B1328382 4-(2-Furylmethoxy)-2-methylaniline CAS No. 946699-39-4

4-(2-Furylmethoxy)-2-methylaniline

Cat. No.: B1328382
CAS No.: 946699-39-4
M. Wt: 203.24 g/mol
InChI Key: ZDIKOLZXUHOYQZ-UHFFFAOYSA-N
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Description

4-(2-Furylmethoxy)-2-methylaniline is an organic compound belonging to the class of aniline derivatives. It has a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol This compound is characterized by the presence of a furan ring attached to a methoxy group, which is further connected to a methylaniline structure

Preparation Methods

The synthesis of 4-(2-Furylmethoxy)-2-methylaniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

4-(2-Furylmethoxy)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The nitro group in the aniline structure can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Furylmethoxy)-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Furylmethoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The furan ring and methoxy group play crucial roles in the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

4-(2-Furylmethoxy)-2-methylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(furan-2-ylmethoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-7-10(4-5-12(9)13)15-8-11-3-2-6-14-11/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIKOLZXUHOYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275063
Record name 4-(2-Furanylmethoxy)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946699-39-4
Record name 4-(2-Furanylmethoxy)-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946699-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Furanylmethoxy)-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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